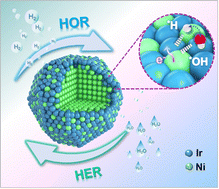Prominent electronic effect in iridium-alloy-skinned nickel nanoparticles boosts alkaline hydrogen electrocatalysis†
Energy & Environmental Science Pub Date: 2023-11-02 DOI: 10.1039/D3EE02382F
Abstract
Alkaline hydrogen oxidation reaction (HOR) and hydrogen evolution reaction (HER) are scientifically important and practically relevant. They, unfortunately, suffer from sluggish reaction kinetics owing to the unfavorable adsorption of key reaction intermediates on existing electrocatalysts. Here, we show that the electronic effect incurred upon nanoscale alloying could remedy this challenge. Iridium-alloy-skinned nickel nanoparticles are prepared by a solvothermal method. These nanoparticles feature uniform size distribution and a unique core–skin structure with an atomic-layer-thick alloy skin. In alkaline solution, the catalyst exhibits extraordinary HOR activity with outstanding mass-specific kinetic and exchange currents 4–6 times higher than those of precious metal benchmark catalysts and significantly outperforming those of other precious metal based electrocatalysts. Most impressively, a broad HOR working potential window of up to 1 V is measured for the first time for iridium-based catalysts. The catalyst also demonstrates great HER activity requiring only η = 33 mV to reach 10 mA cm−2. Theoretical simulations reveal that the prominent electronic effect in the alloyed skin modulates the *H and *OH adsorption energies, and thereby facilitates the bifunctional HOR/HER in alkaline solution.


Recommended Literature
- [1] Non-covalent organocatalysis in asymmetric oxidative C(sp3)–H bond functionalization – broadening C–H bond coupling reactions
- [2] Sources of radiation and absorption cells
- [3] Cumulative author index
- [4] Exfoliated clay nanosheets as an efficient additive for improving the electrode functionality of graphene-based nanocomposites†
- [5] Hydroboration reactions using transition metal borane and borate complexes: an overview
- [6] Understanding the role of metal supported on TiO2 in photoreforming of oxygenates
- [7] Aerobic oxidative esterification of 5-hydroxymethylfurfural to dimethyl furan-2,5-dicarboxylate by using homogeneous and heterogeneous PdCoBi/C catalysts under atmospheric oxygen†
- [8] Infrared excitation induced upconversion fluorescence properties and photoelectric effect of NaYbF4:Tm3+@TiO2 core–shell nanoparticles
- [9] Development of a triple spike methodology for validation of butyltin compounds speciation analysis by isotope dilution mass spectrometry
- [10] Lifetime behavior of a PEM fuel cell with low humidification of feed stream










